罗希图金

描述

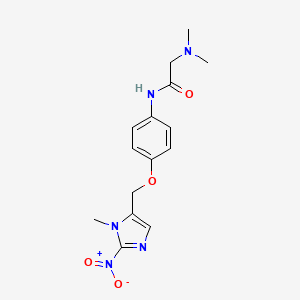

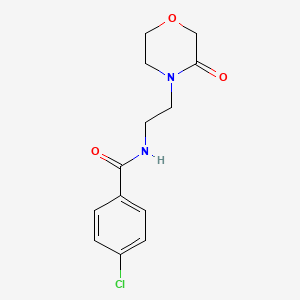

Rohitukine is a chromone alkaloid with significant pharmacological properties. It serves as a precursor for several potent anticancer drugs, including flavopiridol , P-276–00 , and the 2,6-dichloro-styryl derivative (11d) (also known as IIIM-290 ). Beyond its role in drug synthesis, rohitukine exhibits a diverse range of biological activities, such as anticancer, anti-inflammatory, antiadipogenic, immunomodulatory, gastroprotective, anti-implantation, antidyslipidemic, anti-arthritic, and anti-fertility effects .

Synthesis Analysis

The biosynthetic pathway of rohitukine involves its natural production and subsequent semi-synthesis into clinically relevant drugs. Researchers have explored the molecular mechanisms underlying its synthesis, which contributes to the development of therapeutic agents .

Molecular Structure Analysis

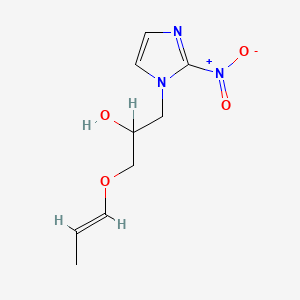

The molecular structure of rohitukine consists of a chromone scaffold. Its chemical formula is C₁₇H₁₄N₂O₃ . The chromone ring system plays a crucial role in its biological activity, especially in the context of cancer treatment .

Chemical Reactions Analysis

Rohitukine undergoes various chemical reactions during its synthesis and transformation into derivative compounds. These reactions include modifications of functional groups, cyclization, and coupling reactions. Understanding these transformations is essential for optimizing drug synthesis and enhancing efficacy .

Physical And Chemical Properties Analysis

- Spectral Properties : Rohitukine exhibits characteristic UV, IR, and NMR spectra, aiding in its identification and characterization .

科学研究应用

抗癌特性:罗希图金已被确定为黄皮素的先驱物,黄皮素是一种目前处于 III 期临床试验中的抗癌化合物。它对多种细胞周期蛋白依赖性激酶(CDK)表现出有效的抑制作用,而细胞周期蛋白依赖性激酶对于癌症治疗至关重要。研究报告称,在迪索木双腺花等植物中罗希图金的产量很高,证明了其对卵巢癌和乳腺癌细胞系的有效性 (Mohanakumara 等人,2010 年)。此外,罗希图金已针对一组癌细胞系评估了体外细胞毒性,显示出有希望的活性,尤其是在白血病细胞系中 (Kumar 等人,2016 年)。

质谱成像:已使用解吸电喷雾电离质谱成像研究了罗希图金在种子发育中的时空分布。这种方法有助于了解 D. binectariferum 中色满烷生物碱积累的动态模式 (Kumara 等人,2015 年)。

抗炎和免疫调节特性:罗希图金还具有抗炎和免疫调节特性,使其成为进一步药理研究的有趣课题。据报道,从迪索木双腺花和印度苦楝中分离出的内生真菌产生了罗希图金,强调了其在生物技术应用中的潜力 (Kumara 等人,2014 年)。

抗关节炎和抗溃疡活性:罗希图金已被探索其在治疗关节炎和消化性溃疡方面的潜力。它与特定受体的相互作用和抑制参与这些疾病的某些酶已成为多项研究的重点 (Singh 等人,2007 年;Singh 等人,2011 年)。

药代动力学研究:对罗希图金的药代动力学、组织分布和血浆蛋白结合的研究为其作为治疗剂的潜力提供了宝贵的见解。此类研究对于了解罗希图金在生物系统中的吸收、分布、代谢和排泄至关重要 (Chhonker 等人,2014 年)。

MAPK 通路调节中的潜力:罗希图金在癌细胞中对 MAPK 通路的调节表明其在细胞生长、迁移和凋亡等细胞过程中发挥作用。这使得罗希图金成为开发新型抗癌药物的潜在候选者 (Safia 等人,2015 年)。

安全和危害

未来方向

属性

IUPAC Name |

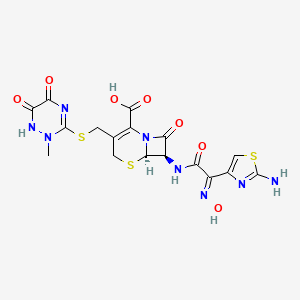

5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-8-5-10(18)15-12(20)6-11(19)14(16(15)22-8)9-3-4-17(2)7-13(9)21/h5-6,9,13,19-21H,3-4,7H2,1-2H3/t9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCVYVBNJQIVOV-TVQRCGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3CCN(CC3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3CCN(C[C@H]3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540347 | |

| Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rohitukine | |

CAS RN |

71294-60-5 | |

| Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride](/img/structure/B1679428.png)

![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)

![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)